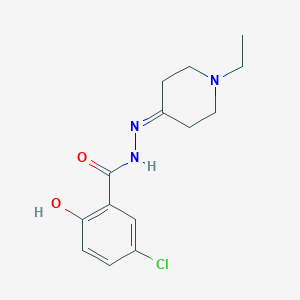![molecular formula C18H17IN4O3 B449790 N'~2~-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(4-IODOPHENOXY)METHYL]-2-FUROHYDRAZIDE](/img/structure/B449790.png)
N'~2~-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(4-IODOPHENOXY)METHYL]-2-FUROHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide is a complex organic compound that features a pyrazole ring, a furan ring, and an iodophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide typically involves multiple steps. One common method includes the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 5-[(4-iodophenoxy)methyl]-2-furohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide
- N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-chlorophenoxy)methyl]-2-furohydrazide
Uniqueness
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide is unique due to the presence of the iodophenoxy group, which can enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for specific applications where high reactivity and specificity are required.
Properties
Molecular Formula |
C18H17IN4O3 |
|---|---|
Molecular Weight |
464.3g/mol |
IUPAC Name |
N-[(Z)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17IN4O3/c1-12-13(10-23(2)22-12)9-20-21-18(24)17-8-7-16(26-17)11-25-15-5-3-14(19)4-6-15/h3-10H,11H2,1-2H3,(H,21,24)/b20-9- |
InChI Key |
GIUCUYDBNSNCBK-UKWGHVSLSA-N |
SMILES |
CC1=NN(C=C1C=NNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I)C |
Isomeric SMILES |
CC1=NN(C=C1/C=N\NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I)C |
Canonical SMILES |
CC1=NN(C=C1C=NNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(5-ethyl-2-thienyl)methylene]-3,5-dihydroxybenzohydrazide](/img/structure/B449708.png)
![5-[(4-iodophenoxy)methyl]-N'-[2-(trifluoromethyl)benzylidene]-2-furohydrazide](/img/structure/B449709.png)
![2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B449710.png)
![N'~1~,N'~7~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]heptanedihydrazide](/img/structure/B449711.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B449714.png)
![N~1~-{5-[(CYCLOHEXYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOHEXANECARBOXAMIDE](/img/structure/B449715.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-3-methylbenzohydrazide](/img/structure/B449716.png)
![4-[(4-chlorophenoxy)methyl]-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B449718.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethylbenzohydrazide](/img/structure/B449719.png)
![N'-[(3E)-dihydrothiophen-3(2H)-ylidene]-3-nitrobenzohydrazide](/img/structure/B449726.png)

![2-ethyl-N-{4-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}butanamide](/img/structure/B449728.png)
![ethyl {2-bromo-4-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenoxy}acetate](/img/structure/B449730.png)
